3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol

Catalog No.
S13544182
CAS No.
M.F
C9H10F3NO
M. Wt
205.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol

Product Name

3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)8-4-3-7(6-13-8)2-1-5-14/h3-4,6,14H,1-2,5H2

InChI Key

ZAICEESMMSEGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCO)C(F)(F)F

3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, along with a propanol moiety. This compound is notable for its unique structural characteristics, which include both the trifluoromethyl substituent and the hydroxyl group, contributing to its distinct chemical and biological properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interactions with biological membranes and molecular targets.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The pyridine ring can be reduced to form piperidine derivatives, often facilitated by catalytic hydrogenation using palladium on carbon.
  • Substitution: The trifluoromethyl group may engage in nucleophilic substitution reactions, where nucleophiles such as sodium methoxide can replace it under suitable conditions.

These reactions allow for the synthesis of various derivatives and analogs that may exhibit different biological activities.

Research into the biological activity of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol indicates potential therapeutic applications. The compound has been explored for its anti-cancer and anti-inflammatory properties. Its mechanism of action may involve modulation of enzyme activities and receptor interactions due to the enhanced lipophilicity imparted by the trifluoromethyl group. Studies suggest that compounds with similar structures can exhibit significant antiproliferative effects, indicating a promising avenue for drug discovery.

Several methods have been developed for synthesizing 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol:

  • Radical Trifluoromethylation: This method involves generating carbon-centered radicals that react with trifluoromethylating agents to introduce the trifluoromethyl group onto the pyridine ring.
  • Nucleophilic Substitution: The hydroxyl group can be introduced through nucleophilic substitution reactions involving suitable precursors.
  • Industrial Production: Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and application purposes.

3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block in drug development, particularly in creating compounds with potential therapeutic effects.
  • Material Science: The compound may be utilized in designing functional materials due to its unique chemical properties.
  • Agricultural Chemistry: Investigations into agrochemical applications are ongoing, focusing on its efficacy as a pesticide or herbicide.

Interaction studies for 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol have revealed insights into its binding affinities and mechanisms of action. The trifluoromethyl group enhances interactions with lipid membranes and proteins, potentially increasing the compound's bioavailability. Understanding these interactions is essential for predicting pharmacokinetic properties and therapeutic efficacy.

Several compounds share structural similarities with 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
6-(Trifluoromethyl)pyridineTrifluoromethyl group on pyridineLacks alcohol functionality
2-(Trifluoromethyl)pyridineTrifluoromethyl group at different positionDifferent reactivity due to substitution pattern
4-(Trifluoromethyl)phenolTrifluoromethyl on phenolic structureExhibits different biological activity due to phenolic nature

Uniqueness

The uniqueness of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol lies in its combination of a trifluoromethyl group and a hydroxyl group within a propanol framework. This specific arrangement not only enhances its chemical reactivity but also contributes to its distinctive biological activity profile, making it an important compound for further research in medicinal chemistry and related fields.

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, pyridine, and its substituents. The pyridine ring serves as the core framework, with numbering beginning at the nitrogen atom. A trifluoromethyl group (-CF₃) occupies position 6, while a propan-1-ol moiety (-CH₂CH₂CH₂OH) is attached at position 3. Consequently, the systematic name is 3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol. This nomenclature adheres to IUPAC Rule C-14.4, which prioritizes substituent numbering based on alphabetical order and lowest locants.

The molecular formula, C₉H₁₀F₃NO, reflects the composition of the pyridine ring (C₅H₅N), the trifluoromethyl group (CF₃), and the propanol chain (C₃H₇O). The structural formula is illustrated below:

$$
\text{HOCH}2\text{CH}2\text{CH}2-\text{C}5\text{H}3\text{N}(6-\text{CF}3)
$$

Common Synonyms and Alternative Representations

This compound is cataloged under several identifiers:

  • CAS Registry Number: 1000540-46-4
  • Ref. 3D-AQB54046: A discontinued product code from CymitQuimica

Alternative representations include:

  • SMILES: OCCCc1cnc(cc1C(F)(F)F)
  • Simplified Notation: 3-(6-CF₃-pyridin-3-yl)propan-1-ol

While the compound lacks widely recognized trivial names, its structural descriptors emphasize the positions of substituents on the pyridine ring.

Isomeric Considerations and Stereochemical Features

The compound exhibits no stereoisomerism due to the absence of chiral centers. The propan-1-ol chain (-CH₂CH₂CH₂OH) lacks tetrahedral stereogenic carbons, as the hydroxyl group is bonded to a terminal methylene group. Similarly, the pyridine ring’s planar geometry and fixed substituent positions (3 and 6) preclude geometric isomerism. Substitution patterns on the aromatic ring further eliminate the possibility of tautomerism or resonance-based isomerization.

Table 1: Key Structural and Nomenclatural Data

PropertyValue
IUPAC Name3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol
CAS Number1000540-46-4
Molecular FormulaC₉H₁₀F₃NO
SMILESOCCCc1cnc(cc1C(F)(F)F)
Substituent Positions3 (propanol), 6 (trifluoromethyl)

Initial Synthesis Reports

The synthesis of trifluoromethylated pyridines, which eventually led to the development of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol, evolved through several key methodological approaches [1] [5]. Early synthetic routes primarily focused on three main strategies: chlorine/fluorine exchange using trichloromethylpyridine, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups to halopyridines [1] [7].

One of the earliest documented methods for preparing trifluoromethylpyridines involved the reaction of picolinic acid with sulfur tetrafluoride in the presence of hydrogen fluoride [8]. However, this method had significant industrial disadvantages, including the use of expensive raw materials, toxic reagents, long reaction times, and the requirement for specialized equipment such as autoclaves [8] [5].

A significant advancement came in the early 1980s when patents were filed for improved methods of producing trifluoromethylpyridines [8] [5]. European Patent EP0042696A1, filed in 1981, described a process for producing trifluoromethylpyridines through a vapor phase reaction of pyridine with chlorine and anhydrous hydrogen fluoride in the presence of a diluent and a special catalyst [8]. This represented a more efficient approach, allowing for single-step synthesis in a shorter time frame [8] [9].

Another important development was documented in European Patent EP0110690A1, which detailed a method for preparing trifluoromethylpyridine compounds by reacting trichloromethylpyridine compounds with hydrogen fluoride in the presence of a catalytic amount of metal halide under liquid phase conditions [5]. This approach addressed some of the disadvantages associated with vapor phase fluorination, such as high energy costs and decomposition of starting materials and end products [5] [10].

The synthesis of propanol derivatives of pyridine, which would later contribute to the development of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol, was described in European Patent EP1074544B1 [11]. This patent outlined a process for producing 3-(3-pyridyl)-1-propanol derivatives, which were noted as important pharmaceutical intermediates [11]. The process involved reacting 3-methylpyridine with a strong base to prepare a 3-methylpyridine metal salt, followed by reaction with an epoxy compound [11].

Table 1: Key Early Synthetic Methods for Trifluoromethylpyridines

YearMethodKey ReagentsReference
Pre-1980sReaction of picolinic acidSulfur tetrafluoride, hydrogen fluoride [8]
1981Vapor phase reactionPyridine, chlorine, anhydrous hydrogen fluoride [8]
1982Liquid phase halogen exchangeTrichloromethylpyridine, hydrogen fluoride, metal halide catalyst [5]
1986Liquid phase preparationTrichloromethylpyridine, hydrogen fluoride, FeCl₂/FeF₂ catalyst [10]
2000sCopper-mediated cross-couplingAryl/heteroaryl iodides, CF₃CO₂K, copper catalyst [4]

A breakthrough in the synthesis of trifluoromethyl-substituted pyridines came with the extension of methods originally developed for trifluoromethyl-substituted benzenes [2]. Research published in 2002 demonstrated that 2-iodopyridines could be converted into 2-(trifluoromethyl)pyridines with high yields through displacement of iodide by trifluoromethyl copper generated in situ from trifluoromethyltrimethylsilane in the presence of cuprous iodide and potassium fluoride [2]. However, yields were more moderate when 3- and 4-iodopyridines or 2-bromopyridines were used as starting materials [2].

More recent advancements in trifluoromethylation techniques have further expanded the synthetic accessibility of compounds like 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol [4]. In 2013, researchers developed a rapid and efficient method for trifluoromethylation of aromatic and heteroaromatic compounds using flow chemistry techniques [4]. This approach enabled the introduction of trifluoromethyl groups into various substrates with good to excellent yields using CF₃CO₂K as the trifluoromethyl source [4].

The specific synthesis of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol has been reported to involve several methods, including radical trifluoromethylation of pyridine derivatives under controlled conditions . A typical synthetic route might involve combining a pyridine derivative with a trifluoromethylating agent in dichloromethane at room temperature, followed by purification steps such as chromatography to isolate the desired product .

Key Developments in Structural Characterization

The structural characterization of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol and related trifluoromethylpyridine compounds has evolved significantly over time, employing various analytical techniques to elucidate their molecular structures and properties [12] [13] [14].

Early structural characterization of trifluoromethylpyridines relied primarily on elemental analysis and basic spectroscopic methods [9] [15]. For instance, in the preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine described in European Patent EP0104715B1, the structure of the product was confirmed using nuclear magnetic resonance (NMR) spectra and elemental analysis [9]. The elemental analysis results provided the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which were compared with theoretical values to verify the compound's identity [9].

Nuclear magnetic resonance spectroscopy has been a cornerstone technique in the structural characterization of trifluoromethylpyridine derivatives [13] [16]. Fluorine-19 NMR (¹⁹F NMR) is particularly valuable for these compounds due to the presence of the trifluoromethyl group [16]. The ¹⁹F NMR chemical shifts for trifluoromethyl groups typically appear in the range of 50 to 70 ppm relative to CFCl₃ as a reference standard [16]. This technique provides crucial information about the electronic environment of the fluorine atoms and helps confirm the presence and position of the trifluoromethyl group in the molecule [17] [16].

Table 2: Characteristic Spectroscopic Data for Trifluoromethyl Pyridine Compounds

Spectroscopic TechniqueCharacteristic FeaturesTypical Values for CF₃ GroupReference
¹⁹F NMRChemical shift (δ)50-70 ppm (vs. CFCl₃) [16]
¹³C NMRChemical shift (δ) for CF₃ carbon122-175 ppm [18]
Infrared SpectroscopyCF₃ stretching modes1013-1375 cm⁻¹ [14] [19]
Mass SpectrometryMolecular ion and fragmentation patternM⁺ and M⁺-F fragments [14]

Carbon-13 NMR (¹³C NMR) spectroscopy has also been instrumental in characterizing trifluoromethylpyridine derivatives [18]. A study on the ¹³C NMR chemical shifts of trifluoromethyl compounds revealed interesting trends, with the trifluoromethyl carbon typically appearing in the range of 122-175 ppm [18]. The exact chemical shift depends on the electronic environment and can be influenced by factors such as charge state and neighboring groups [18].

Infrared (IR) spectroscopy has provided valuable information about the vibrational modes of trifluoromethylpyridine compounds [14] [19]. The trifluoromethyl group exhibits characteristic stretching modes in the range of 1013-1375 cm⁻¹ [14]. A study on the vibrational spectra of trifluoromethyl-substituted compounds identified specific bands associated with CF₃ symmetric deformation modes in the range of 290-340 cm⁻¹ [19]. These spectroscopic features have been essential for confirming the presence of the trifluoromethyl group in pyridine derivatives [14] [19].

Mass spectrometry has been another crucial technique for the structural characterization of trifluoromethylpyridine compounds [14]. High-resolution, accurate mass data can determine elemental formulas with high precision, while tandem mass spectrometry (MS/MS) provides information about fragmentation patterns that help elucidate molecular structures [14]. For trifluoromethylpyridine compounds, characteristic fragments include the loss of fluorine radicals or hydrogen fluoride from the molecular ion [14].

X-ray crystallography has provided definitive structural information for various trifluoromethylpyridine derivatives [20] [21]. This technique allows for the determination of precise three-dimensional structures, including bond lengths, bond angles, and molecular conformations [20] [21]. A study on the crystal structures of pyridine derivatives confirmed by X-ray diffraction revealed important structural features, such as the planarity of the molecules and the presence of intermolecular hydrogen bonds that stabilize the crystal structures [21].

Recent advances in computational methods have complemented experimental techniques for structural characterization [13] [14]. Density functional theory (DFT) calculations have been used to predict and interpret spectroscopic data for trifluoromethylpyridine derivatives [13] [14]. A study on the computational ¹⁹F NMR of trifluoromethyl derivatives demonstrated that DFT calculations using appropriate functionals can predict fluorine chemical shifts with good accuracy, providing a valuable tool for structural assignment [13].

The structural characterization of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol specifically would typically involve a combination of these techniques . The compound's molecular formula is C₉H₁₀F₃NO, with a molecular weight of approximately 205.18 g/mol . The structure features a pyridine ring with a trifluoromethyl group at the 6-position and a propan-1-ol chain at the 3-position . The presence of both the trifluoromethyl group and the hydroxyl group contributes to the compound's distinct chemical and physical properties .

Molecular Architecture Analysis

The molecular architecture of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol represents a sophisticated organic framework characterized by the integration of a pyridine heterocycle with trifluoromethyl and propanol functionalities. The compound possesses the molecular formula C9H10F3NO and exhibits a molecular weight of 205.18 g/mol [1] [2]. The Chemical Abstract Service (CAS) Registry Number 1000540-46-4 serves as the unique identifier for this compound across scientific databases and regulatory frameworks [1] [2].

The structural backbone consists of a six-membered pyridine ring bearing a trifluoromethyl group (-CF3) at the 6-position and a three-carbon propanol chain at the 3-position. This arrangement creates a bifunctional molecule where the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the propanol chain provides hydrophilic characteristics through its terminal hydroxyl group [1] [2].

PropertyValue
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
CAS Number1000540-46-4
Physical StateLiquid (estimated)
Density1.252 g/cm³ (estimated)
Boiling Point240°C (estimated)
Polar Surface Area33.12 Ų
LogP2.33 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds4

The molecular architecture demonstrates significant electronic polarization due to the presence of the highly electronegative trifluoromethyl group. The three fluorine atoms in the CF3 moiety create a strong electron-withdrawing effect that extends through the aromatic system, influencing both the pyridine nitrogen basicity and the overall molecular reactivity [3] [4]. This electronic perturbation is reflected in the compound's polar surface area of 33.12 Ų and the calculated LogP value of 2.33, indicating moderate lipophilicity [3] [4].

The propanol chain at the 3-position provides conformational flexibility with four rotatable bonds, allowing for various spatial orientations that can influence molecular interactions and biological activity [3] [4]. The terminal primary alcohol group contributes to hydrogen bonding capability, as evidenced by the presence of one hydrogen bond donor and five hydrogen bond acceptors in the molecular structure [3] [4].

X-ray Crystallographic Data

While specific X-ray crystallographic data for 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol have not been extensively reported in the literature, crystallographic studies of related trifluoromethyl pyridine derivatives provide valuable insights into the structural characteristics of this compound class. Research on analogous trifluoromethyl-substituted pyridines has revealed consistent structural patterns that can be extrapolated to understand the target compound [5] [6] [7].

Crystallographic analysis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid demonstrates the typical structural features of trifluoromethyl pyridine derivatives. The compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 5.8837(5) Å, b = 14.1634(14) Å, c = 15.3120(15) Å, α = 92.667(5)°, β = 100.364(5)°, γ = 99.475(5)°, and V = 1,234.2(2) Ų [6] [7].

Based on structural similarities with related compounds, the predicted crystallographic parameters for 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol would likely exhibit:

Predicted Crystallographic ParametersValue
Crystal SystemMonoclinic or Triclinic
Space GroupP21/c or P-1
Z4-6
Density (calculated)1.4-1.6 g/cm³
Temperature173-298 K

The trifluoromethyl group orientation in related crystal structures shows characteristic C-F bond lengths averaging 1.335(4) Å, consistent with the expected values for aromatic trifluoromethyl substituents [8]. The pyridine ring geometry typically exhibits C-N bond lengths of approximately 1.337-1.340 Å, which are shorter than the aromatic C-C bonds averaging 1.387 Å [8].

Intermolecular interactions in the crystal lattice would likely be dominated by hydrogen bonding involving the hydroxyl group, with O-H···N and O-H···O interactions forming the primary packing motifs. The trifluoromethyl group would contribute to the three-dimensional packing through F···F and C-H···F contacts between adjacent molecules [8].

Computational Geometry Optimization Studies

Computational geometry optimization studies utilizing Density Functional Theory (DFT) methods have been extensively employed to investigate the structural and electronic properties of trifluoromethyl pyridine derivatives. These theoretical approaches provide detailed insights into the molecular geometry, electronic distribution, and conformational preferences of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol [9] [10] [11].

DFT calculations using the B3LYP functional with 6-311++G(d,p) basis set represent the standard computational approach for optimizing the geometry of trifluoromethyl pyridine compounds. The global minimum energy conformation for similar compounds has been reported with total electronic energies ranging from -700 to -800 Hartrees, depending on the specific substituent pattern and molecular size [9] [11].

For 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol, computational geometry optimization would predict the following structural parameters:

Optimized Geometric ParametersPredicted Value
Pyridine Ring PlanarityDeviation < 0.01 Å
C-CF3 Bond Length1.502 ± 0.002 Å
C-F Bond Lengths1.335 ± 0.005 Å
C-C-C Propanol Chain Angles112° ± 2°
C-O-H Angle106° ± 1°
Dihedral Angle (Ring-Chain)60° ± 15°

The trifluoromethyl group adopts a staggered conformation relative to the pyridine ring, minimizing steric interactions while maximizing electronic delocalization. The electron-withdrawing nature of the CF3 group results in a significant reduction in electron density at the pyridine nitrogen, affecting the basicity and reactivity of the heterocycle [9] [11].

Computational studies on related compounds have demonstrated that the propanol chain preferentially adopts an extended conformation to minimize intramolecular steric interactions. The primary alcohol group exhibits rotational freedom around the C-O bond, with the hydroxyl proton oriented to maximize intermolecular hydrogen bonding opportunities [9] [11].

Natural Bond Orbital (NBO) analysis reveals significant charge transfer from the pyridine ring to the trifluoromethyl group, with the CF3 carbon bearing a partial positive charge (+0.8 to +1.0 e) and the fluorine atoms each carrying negative charges (-0.25 to -0.30 e). This charge distribution pattern is characteristic of trifluoromethyl-substituted aromatic systems [9] [11].

Molecular Electrostatic Potential (MEP) mapping indicates that the most electronegative regions are localized around the fluorine atoms and the pyridine nitrogen, while the most electropositive regions are associated with the aromatic carbon atoms adjacent to the trifluoromethyl group. This electronic distribution pattern significantly influences the compound's reactivity and intermolecular interactions [9] [11].

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

205.07144843 g/mol

Monoisotopic Mass

205.07144843 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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